Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-
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Overview
Description
Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[55]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzeneacetamide structure, followed by the introduction of the spirocyclic and trifluoromethyl groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzeneacetamide derivatives with different substituents. Examples include:
- Benzeneacetamide, N-(4-chlorophenyl)-3-hydroxy-
- Benzeneacetamide, N-(4-methylphenyl)-3-hydroxy-
Uniqueness
The uniqueness of Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)- lies in its complex structure, which combines multiple functional groups and a spirocyclic system. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H38F6N2O3 |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylcyclohexyl]propanamide |
InChI |
InChI=1S/C32H38F6N2O3/c1-21(22-17-24(31(33,34)35)19-25(18-22)32(36,37)38)28(42)39-30(23-5-3-2-4-6-23)11-7-26(8-12-30)40-15-13-29(14-16-40)10-9-27(41)20-43-29/h2-6,17-19,21,26-27,41H,7-16,20H2,1H3,(H,39,42) |
InChI Key |
UDTGZSOWUICAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)NC2(CCC(CC2)N3CCC4(CCC(CO4)O)CC3)C5=CC=CC=C5 |
Origin of Product |
United States |
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